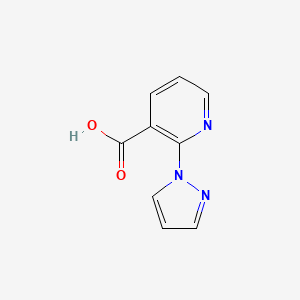

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOLBVFQPQOKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019075-47-8 | |

| Record name | 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid: Ligand Architectonics and Coordination Versatility

Executive Summary

This technical guide provides a comprehensive review of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Hppca) , a bifunctional ligand critical to modern coordination chemistry and metallodrug development. Unlike simple pyridine or pyrazole ligands, Hppca integrates a hard oxygen donor (carboxylate) with a redox-active nitrogen frontier (pyrazolyl-pyridine core). This unique "hard-soft" architecture allows for the self-assembly of robust Metal-Organic Frameworks (MOFs) and discrete metallocycles with tunable bioactivity.

For the pharmaceutical scientist, this molecule represents a privileged scaffold: the N,N'-chelation mode stabilizes metal centers against physiological hydrolysis, while the -COOH moiety remains available for conjugation to biomolecules or solubility modulation.

Part 1: Ligand Architectonics & Design Logic

Structural Properties

The Hppca ligand operates on a "bimodal" coordination logic. Its efficacy stems from the steric and electronic interplay between two domains:

-

The Chelating Core (N,N'): The pyridine nitrogen (

) and the pyrazole nitrogen ( -

The Bridging Arm (COO-): The carboxylic acid at position 3 is sterically crowded by the pyrazole ring at position 2. This "ortho-effect" often forces the carboxylate to rotate out of the pyridine plane, favoring bridging modes (syn-anti) over simple chelation, thereby promoting polymerization.

Coordination Modes

The ligand exhibits three primary binding modes, dictated by pH and metal hardness:

-

Mode A (Neutral N,N'): At low pH, the carboxylic acid remains protonated; the metal binds only to the nitrogen atoms.

-

Mode B (Anionic N,N',O): Upon deprotonation, the carboxylate assists in binding, often bridging to a second metal center.

-

Mode C (Bridging μ-O,O'): In lanthanide chemistry, the hard oxygen donors dominate, leading to polymeric chains.

Figure 1: Logic flow of coordination modes based on reaction conditions and metal identity.

Part 2: Synthetic Protocols

Synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Causality: Direct C-N coupling is required. The electron-deficient nature of the pyridine ring at position 2 (adjacent to the ring nitrogen) makes it susceptible to Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloronicotinic acid (Precursor A)

-

1H-Pyrazole (Precursor B)

-

Potassium Carbonate (

) or Sodium Hydride (NaH) -

Solvent: DMF or DMSO (Polar aprotic solvents are essential to stabilize the transition state).

Protocol (Self-Validating System):

-

Activation: Dissolve 1H-pyrazole (1.1 eq) in dry DMF under

. Add -

Coupling: Add 2-chloronicotinic acid (1.0 eq) slowly.

-

Reflux: Heat to 110°C for 12-16 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

) should disappear.

-

-

Workup: Pour reaction mixture into ice-water. Acidify with HCl to pH 3-4.

-

Validation: A white/off-white precipitate must form. If no precipitate, the pH is likely too high (carboxylate salt is soluble).

-

-

Purification: Recrystallize from Ethanol/Water.

Figure 2: Step-by-step synthetic workflow for Hppca ligand generation.

Part 3: Coordination Chemistry & Data Analysis[1]

Transition Metal Complexes (Cu, Ni, Co)

In the presence of 3d-transition metals, Hppca typically forms mononuclear or dinuclear species. The N,N'-chelate bite angle (

Key Experimental Observations:

-

Copper(II): Often forms dimers

where the carboxylate bridges in a paddle-wheel fashion, or 1D chains depending on solvent coordination. -

Nickel(II): Favors octahedral geometry. The ligand acts as a tridentate donor if the carboxylate oxygen coordinates to the same metal, or bidentate if the acid bridges.

Lanthanide Frameworks

Lanthanides (Ln) have high coordination numbers (8-10). Hppca acts as a "linker" here. The N-donors are less effective for Ln(III) (hard acid), so the carboxylate dominates, often forming 3D coordination polymers with high thermal stability.

Comparative Data Table:

| Metal Ion | Coordination Geometry | Binding Mode | Application | Ref |

| Cu(II) | Distorted Sq. Pyramidal | N,N' Chelate + O-Bridge | Magnetic coupling studies | [1] |

| Ni(II) | Octahedral | Tridentate (N,N',O) | Catalysis (Oligomerization) | [2] |

| Co(II) | Tetrahedral/Octahedral | N,N' Chelate | Bio-mimetic oxidation | [3] |

| Eu(III) | Dodecahedral | μ-Carboxylato (Bridging) | Luminescent Sensors | [4] |

Part 4: Biological & Catalytic Relevance[2]

Metallodrug Potential

For drug development professionals, the 2-(pyrazol-1-yl)pyridine motif is a pharmacophore found in several kinase inhibitors. By complexing Hppca with metals like Ruthenium(II) or Gold(III) , researchers can exploit:

-

Kinetic Inertness: The N,N' chelate prevents rapid demetallation in blood plasma.

-

Lipophilicity Tuning: The aromatic rings facilitate passive transport across cell membranes.

-

Mechanism: Ru-Hppca complexes have shown potential in DNA binding (intercalation via the planar heterocyclic system) and inhibition of enzymes like URAT1 (based on structural analogs).

Catalytic Applications

The complex is highly active in C-H functionalization . The pyridine moiety directs the metal (usually Pd or Ru) to specific sites on substrates.

-

Protocol: Pd(OAc)2 (5 mol%) + Hppca (10 mol%) catalyzes the ortho-arylation of benzamides. The Hppca acts as a hemilabile ligand, stabilizing the Pd(II)/Pd(IV) catalytic cycle.

References

-

Synthesis and Coordination of Pyrazole-Carboxylates

- Title: Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)

- Source: Crystal Growth & Design (ACS).

-

URL:[Link]

-

Ni(II)

-

Biological Activity of Pyrazole-Pyridine Analogs

-

Lanthanide Coordination Chemistry

- Title: Solid-state and solution-state coordination chemistry of lanthanide(III) complexes with (pyrazol-1-yl)acetic acid.

- Source: PubMed.

-

URL:[Link]

-

Catalytic Utility of Pyrazole Complexes

Sources

- 1. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological and Agrochemical Potential of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid Scaffolds

Executive Summary

The 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid scaffold represents a privileged bi-heterocyclic architecture merging the metabolic stability of pyrazoles with the bioactivity of nicotinic acid derivatives. This guide analyzes the structural rationale, synthetic accessibility, and multipotent biological activities of this scaffold.[1][2][3][4][5]

While historically overshadowed by simple nicotinic acid derivatives, recent SAR (Structure-Activity Relationship) studies have elevated this scaffold as a versatile template for auxinic herbicides , GPR109A (niacin receptor) modulators , and kinase inhibitors . This document provides a technical roadmap for exploiting this scaffold, moving from synthesis to assay validation.

Structural Analysis & Pharmacophore Modeling[2]

The scaffold consists of a pyridine ring substituted at the C3 position with a carboxylic acid (or bioisostere) and at the C2 position with a pyrazole ring linked via the pyrazole nitrogen (N1).

Pharmacophoric Features[4][5]

-

Acidic Head Group (C3-COOH): Critical for electrostatic interactions (e.g., Arg/Lys residues in binding pockets). It mimics the carboxylate of auxin (IAA) or nicotinic acid.

-

Aromatic Core (Pyridine): Provides a rigid linker and pi-stacking capability. The ring nitrogen (N1 of pyridine) can serve as a hydrogen bond acceptor.

-

Lipophilic Tail (C2-Pyrazole): The pyrazole ring, orthogonal to the pyridine plane due to steric clash, provides a hydrophobic handle that improves membrane permeability and fills hydrophobic pockets (e.g., in TIR1 ubiquitin ligase or kinase ATP-binding sites).

Bioisosteric Significance

The N-linked pyrazole at C2 acts as a bioisostere for phenyl or other heteroaryl rings but offers distinct electronic properties (dipole moment ~2.2 D) and metabolic stability against oxidative metabolism compared to phenyl rings.

Therapeutic & Agrochemical Applications[6]

Agrochemical: Synthetic Auxin Herbicides

Mechanism: The scaffold mimics Indole-3-acetic acid (IAA). The pyridine-3-carboxylic acid moiety is a classic auxinophore (cf. Clopyralid, Picloram). The C2-pyrazole substitution enhances lipophilicity, facilitating transport across the plant cuticle and binding to the TIR1 receptor.

Target: TIR1/AFB family of F-box proteins. Effect: Derepression of auxin response genes leading to uncontrolled growth and plant death.

Metabolic Disease: GPR109A Agonists

Mechanism: Nicotinic acid (Niacin) treats dyslipidemia via GPR109A but causes cutaneous flushing.[6] Scaffold Potential: 2-substituted nicotinic acid derivatives have been explored to separate the antilipolytic effects (G-protein signaling) from the flushing side effects (beta-arrestin signaling).[6] The pyrazole moiety can induce "biased agonism" by altering the receptor conformation upon binding.

Oncology: Kinase Inhibition

Mechanism: The bi-heterocyclic system can function as a hinge binder. Binding Mode: The pyridine nitrogen and the acid (or amide derivative) can form bidentate hydrogen bonds with the kinase hinge region. The pyrazole group extends into the solvent-accessible region or the hydrophobic back pocket, depending on substitution.

Synthetic Pathways[2][8]

The most robust method for accessing this scaffold is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing carboxylic acid at C3 activates the halogen at C2.

Protocol: SNAr Coupling

Reagents:

-

Substrate: 2-Chloronicotinic acid (or 2-Fluoronicotinic acid for higher reactivity).

-

Nucleophile: 1H-Pyrazole (or substituted derivatives).[7][8][9][10]

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO (anhydrous).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-pyrazole (1.1 eq) in anhydrous DMF (0.5 M).

-

Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add 2-chloronicotinic acid (1.0 eq) slowly. Note: If using the acid, use 2.2 eq of base to neutralize the carboxylic acid first. Alternatively, use the methyl ester of 2-chloronicotinic acid to avoid this.

-

Reaction: Heat to 80-100°C for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS.

-

Workup: Quench with ice water. Acidify to pH 3-4 with 1N HCl. The product often precipitates. Filter, wash with water, and dry.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Visualization of Synthetic Logic

Caption: SNAr pathway for scaffold assembly. The electron-deficient pyridine ring facilitates nucleophilic attack by the pyrazolate anion.

Experimental Validation Protocols

Agrochemical Assay: Arabidopsis Root Growth Inhibition

To validate auxin-like activity.

-

Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on MS medium containing 1% sucrose.

-

Treatment: Supplement plates with test compound (0.1, 1, 10, 100 µM). Include DMSO control and IAA (Indole-3-acetic acid) positive control.

-

Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

-

Measurement: Scan plates and measure primary root length using ImageJ.

-

Data Analysis: Calculate IC₅₀ relative to DMSO control.

Pharmacology Assay: GPR109A cAMP Inhibition

To validate niacin receptor agonism (Gi-coupled).

-

Cell Line: CHO-K1 cells stably expressing human GPR109A.

-

Induction: Stimulate cells with Forskolin (10 µM) to elevate cAMP levels.

-

Treatment: Add test compounds (serial dilution) and incubate for 30 min.

-

Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., LANCE Ultra).

-

Result: Agonists will decrease cAMP levels (inhibit Forskolin effect).

Signaling Pathway Visualization (Auxin Mode of Action)

Caption: Mechanism of Action for Auxinic Herbicides. The scaffold acts as "molecular glue" between TIR1 and the Aux/IAA repressor.

Quantitative Data Summary

Table 1: Comparative Predicted Activity Profile

| Activity Class | Target | Key Structural Requirement | Reference Standard |

| Herbicide | TIR1/AFB | Free COOH at C3; Lipophilic C2-substituent | Picloram / Clopyralid |

| Metabolic | GPR109A | Free COOH or bioisostere; H-bond acceptor | Nicotinic Acid (Niacin) |

| Oncology | p38 MAPK | Amide/Ester at C3; H-bond donor/acceptor | SB-203580 (analogous) |

References

- Vertex AI Search. (2023). Biological activity of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

-

Van Herk, T., et al. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor."[5] Journal of Medicinal Chemistry.

-

Fu, Q., et al. (2019).[11] "Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor." Journal of Agricultural and Food Chemistry.

-

Li, Y., et al. (2024). "Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids." MDPI Molecules.

-

ChemicalBook. (2023).[11] 2-(1H-PYRAZOL-1-YL)NICOTINIC ACID Chemical Properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

- 5. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid as a Bidentate Ligand

Introduction: A Versatile Building Block in Coordination Chemistry

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a pyrazole ring at the 2-position, with a carboxylic acid group at the 3-position of the pyridine ring. This strategic arrangement of functional groups makes it a highly versatile N,N'-bidentate chelating ligand. The pyridine nitrogen and the adjacent N2 atom of the pyrazole ring form a stable five-membered chelate ring upon coordination to a metal center. The carboxylic acid group provides an additional coordination site, allowing for the formation of polynuclear structures or serving as a functional handle for surface anchoring or post-synthesis modification.[1][2]

(1H-Pyrazolyl)pyridines are structurally analogous to the well-studied 2,2'-bipyridine ligands but offer distinct advantages. Their synthesis is often straightforward, allowing for facile tuning of steric and electronic properties by introducing substituents.[3] This adaptability makes them highly valuable in designing metal complexes with tailored photophysical, magnetic, or catalytic properties.[3] Furthermore, the pyrazole moiety can be deprotonated, enabling it to act as a bridging ligand to form polynuclear metal complexes.[3][4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid in the construction of novel coordination complexes.

Ligand Synthesis and Characterization

The synthesis of pyrazolyl-pyridine ligands is typically achieved through the coupling of a pyridine bearing a leaving group with an NH-pyrazole.[3] For the title compound, a common and effective method involves the nucleophilic substitution of a 2-halopyridine derivative with pyrazole.

Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of similar pyrazolyl-pyridine compounds.[3][5]

Causality: The reaction proceeds via a copper-catalyzed N-arylation (Ullmann condensation) or a nucleophilic aromatic substitution. The base (K₂CO₃) is crucial for deprotonating the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the substitution.

Caption: Workflow for the synthesis of the target ligand.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine-3-carboxylic acid (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing distilled water.

-

Precipitation: While stirring, slowly add 2M hydrochloric acid (HCl) to the aqueous mixture until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure ligand. Dry the final product under vacuum.

Ligand Characterization

To confirm the identity and purity of the synthesized 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, a combination of spectroscopic techniques is essential.

| Property | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the pyridine and pyrazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Signals for all nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (~165-170 ppm). |

| FT-IR (ATR) | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches of the aromatic rings (~1400-1600 cm⁻¹). |

| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight. |

| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. |

Application: Synthesis of a Representative Metal Complex

The bidentate nature of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid allows it to form stable complexes with a wide range of transition metals.[6][7] The following protocol describes the synthesis of a generic M(II) complex, which can be adapted for specific metals like Cu(II), Zn(II), or Fe(II).

Protocol: Synthesis of a Bis[2-(1H-pyrazol-1-yl)pyridinato-3-carboxylate]M(II) Complex

Causality: This procedure involves the reaction of the ligand with a metal salt in a 2:1 molar ratio to form a neutral, octahedral [M(L)₂] complex, assuming the ligand is doubly deprotonated. A base like triethylamine (NEt₃) or sodium hydroxide (NaOH) is used to deprotonate the carboxylic acid, facilitating its coordination to the metal center. The choice of solvent is critical; it must dissolve both the ligand and the metal salt to allow for a homogeneous reaction. Methanol or ethanol are common choices.

Caption: General workflow for the synthesis of a metal complex.

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (2.0 eq) in methanol. Add a stoichiometric amount of a base, such as triethylamine (2.0 eq), to the solution and stir for 15 minutes.

-

Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) (1.0 eq) in a minimum amount of methanol.

-

Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.

-

Completion: Stir the reaction mixture for 2-6 hours at room temperature or under gentle reflux to ensure complete complexation.

-

Isolation: Cool the mixture in an ice bath if necessary, and collect the precipitated solid by vacuum filtration.

-

Purification: Wash the isolated complex sequentially with small portions of cold methanol and diethyl ether to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the final complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Characterization of the Metal Complex

Characterizing the metal complex is crucial to confirm its formation, structure, and purity.

-

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise coordination environment of the metal ion, bond lengths, bond angles, and the overall crystal packing.

-

FT-IR Spectroscopy: Comparison with the free ligand's spectrum is key. Expect a disappearance of the broad O-H stretch and a significant shift in the C=O stretching frequency to a lower wavenumber (e.g., from ~1700 cm⁻¹ to ~1610-1650 cm⁻¹) upon coordination of the carboxylate group. Shifts in the pyridine and pyrazole ring vibrations also confirm coordination.[8]

-

UV-Vis Spectroscopy: The complex will exhibit new absorption bands not present in the free ligand, which can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, providing insight into the electronic structure of the complex.

-

Elemental Analysis: Confirms the bulk purity and stoichiometry of the synthesized complex.

-

Magnetic Susceptibility: For complexes with paramagnetic metal centers (e.g., Cu(II), high-spin Fe(II)), this measurement determines the magnetic moment, which helps to deduce the spin state and geometry of the metal ion.[9]

Caption: Potential octahedral coordination of a metal ion by two ligands.

Potential Applications

The functionalization of the pyrazolyl-pyridine scaffold with a carboxylic acid group opens up numerous application possibilities.

-

Catalysis: Metal complexes derived from this ligand can serve as catalysts in various organic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions.[7] The tunable electronic environment around the metal center allows for the optimization of catalytic activity and selectivity.

-

Functional Materials: The carboxylic acid group is an ideal anchor for grafting complexes onto surfaces like silica or metal oxides, creating functionalized materials for heterogeneous catalysis or sensing applications.[1] These ligands are also excellent building blocks for creating Metal-Organic Frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and luminescence.[10]

-

Bioinorganic Chemistry and Drug Discovery: Pyrazole-containing compounds are prominent scaffolds in medicinal chemistry.[5] Metal complexes of this ligand can be screened for biological activities, such as antimicrobial or anticancer properties.[11] The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.

References

-

García-López, V., Palacios-Corella, M., Clemente-León, M., & Coronado, E. (n.d.). Iron(II) complex of 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH) suitable for surface deposition. Inorganic Chemistry Communications. Available at: [Link]

-

Khafizova, E. N., Strelnikov, I. D., & Gerasimova, T. P. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 82(11), 1083-1107. Available at: [Link]

-

(n.d.). Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. ResearchGate. Available at: [Link]

-

Shepherd, H. J., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design. Available at: [Link]

-

La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry. Available at: [Link]

-

(n.d.). Post-coordination functionalisation of pyrazolyl-based ligands as a route to polynuclear complexes based on an inert RuIIN6 core. ResearchGate. Available at: [Link]

-

Srinivas, K., & Kumar, K. A. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Benaissa, H., et al. (2018). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. Available at: [Link]

-

Luo, Y., et al. (2013). Solid-state and solution-state coordination chemistry of lanthanide(III) complexes with (pyrazol-1-yl)acetic acid. Dalton Transactions. Available at: [Link]

-

Mphephu, R. (2025). Ruthenium complexes of pyrazolyl-pyridine complexes as catalyst precursors for formic acid dehydrogenation. Journal of Materials Chemistry C Blogs. Available at: [Link]

-

Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

(n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]

-

(n.d.). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ResearchGate. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]

-

(n.d.). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). ResearchGate. Available at: [Link]

-

(n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. Available at: [Link]

-

Zhang, Y., et al. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Available at: [Link]

-

Mphephu, R. (2026). Ruthenium complexes of pyrazolyl-pyridine complexes as catalyst precursors for formic acid dehydrogenation. Journal of Materials Chemistry A Blogs. Available at: [Link]

-

Bera, K., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Scientific Reports. Available at: [Link]

-

Najar, A. M., et al. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. Available at: [Link]

-

(n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate. Available at: [Link]

- (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Asghar, M. N., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Precision Engineering of Heteroleptic MOFs using 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid

Executive Summary: The "Janus" Ligand Strategy

The design of Metal-Organic Frameworks (MOFs) for biological applications requires linkers that balance structural rigidity with functional versatility. The ligand 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Hppc) represents a "Janus-faced" tecton: it possesses a "soft" N,N-chelating pocket (pyridyl-pyrazole) and a "hard" O-donor tail (carboxylic acid).

This Application Note details the protocol for reticulating this ligand into robust porous frameworks. Unlike simple dicarboxylates (e.g., terephthalic acid), Hppc induces the formation of low-symmetry Secondary Building Units (SBUs), often resulting in helical or chiral channels suitable for enantioselective drug loading.

Ligand Architecture & Coordination Modes[2]

To successfully crystallize Hppc-based MOFs, one must understand the competition between its donor sites.[1] The ligand offers three distinct coordination vectors, which can be manipulated by pH and metal selection.[1]

Coordination Logic

-

Vector A (N,N-Chelation): The pyridine nitrogen and pyrazole nitrogen (N2) form a stable 5-membered chelate ring. This is favored by transition metals like Cu(II), Co(II), and Ni(II).[1]

-

Vector B (Carboxylate Bridging): The carboxylic acid at the 3-position, once deprotonated, bridges metal centers, driving infinite chain formation.

-

Vector C (The "Pincer" Effect): In specific geometries, the carboxylate oxygen can participate with the N,N-pocket to form a tridentate coordination, locking the metal in a rigid position.[1]

Visualization of Assembly Logic

Figure 1: Decision tree for coordination outcomes based on metal selection. Hard metals favor carboxylate clustering (porous networks), while soft metals favor N,N-chelation (often terminating the network).

Protocol: Solvothermal Synthesis of Zn-Hppc Bio-MOFs

This protocol focuses on Zinc (Zn) due to its biocompatibility and d10 configuration, which prevents magnetic quenching of potential luminescent properties.[1]

Materials

-

Ligand: 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (98% purity).

-

Metal Salt: Zn(NO₃)₂·6H₂O (Nitrate is preferred over chloride to avoid halogen coordination).

-

Solvent System: DMF (N,N-Dimethylformamide) / Ethanol / H₂O.[2]

-

Modulator: Acetic acid (optional, for crystal size control).[1]

Experimental Workflow

| Step | Action | Technical Rationale (The "Why") |

| 1. Pre-mixing | Dissolve 0.1 mmol Ligand and 0.1 mmol Zn(NO₃)₂ in 4 mL DMF/EtOH (3:1 v/v). | DMF acts as a base source (via decomposition to dimethylamine) to deprotonate the carboxylic acid slowly. |

| 2. Sonication | Sonicate for 10 mins until clear. | Ensures homogeneity; nucleation sites must be minimized initially for large single crystals. |

| 3. Thermal Cycle | Seal in a 20 mL scintillation vial or Teflon autoclave. Heat to 100°C for 72 hours. | 100°C is the "Goldilocks" zone—high enough for ligand solubility and error correction (Ostwald ripening), low enough to prevent ligand degradation. |

| 4.[1] Cooling | Cool to RT at a rate of 5°C/hour. | Slow cooling prevents thermal shock and allows for high-quality crystal growth (minimizing defects). |

| 5. Harvesting | Decant mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.[1] | DMF removal is critical.[1] Ethanol exchange prepares the pore for activation (lower boiling point). |

Troubleshooting Table

-

Problem: Amorphous powder instead of crystals.

-

Problem: Crystals are opaque/cracked.

-

Solution: Cooling was too fast. Reduce cooling rate to 2°C/hour.

-

Activation & Characterization (Quality Control)[1]

For drug delivery applications, the pores must be empty.[1]

Solvent Exchange & Activation[1]

-

Soak crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours.

-

Critical Step: If the framework is flexible (common with this ligand), standard vacuum drying may collapse the pores.[1]

-

Recommendation: Use Supercritical CO₂ drying or mild vacuum activation at 60°C for 12 hours.[1]

Analytical Validation

-

PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks (

) which indicate large unit cells and open porosity. -

TGA (Thermogravimetric Analysis):

-

Weight loss < 150°C: Solvent loss (good).

-

Plateau 150°C–350°C: Stability window (drug loading zone).

-

Weight loss > 350°C: Ligand decomposition.[1]

-

Application Note: Drug Loading Strategy

The Hppc ligand creates a chemical environment rich in Nitrogen atoms.[1] This is chemically distinct from standard MOFs (like MOF-5) which are oxygen-rich.

Why this matters for Drug Development: Many small molecule drugs contain hydrogen-bond donors (OH, NH). The pyridyl/pyrazolyl sites in the MOF pore act as Hydrogen Bond Acceptors .[1] This specific interaction can increase drug loading capacity via non-covalent anchoring rather than simple pore filling.[1]

Loading Protocol:

-

Activate MOF (remove solvent).

-

Dissolve Drug (e.g., 5-Fluorouracil) in a non-competing solvent (e.g., dry methanol).[1]

-

Soak MOF in drug solution for 48 hours.

-

Wash surface-bound drug briefly.

-

Measure loading via UV-Vis spectroscopy of the supernatant (Difference Method).

References

The following authoritative sources provide the foundational chemistry and structural precedents for pyrazolyl-pyridine and carboxylate-based MOF systems utilized in this protocol.

-

Structural Tuning of Zn(II)

-

Title: Structural tuning of Zn(II)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption.[3]

- Relevance: Establishes the synthesis conditions for Zn-pyrazole-carboxylate systems and demonstrates the porosity tuning essential for drug loading.

-

Source: CrystEngComm (RSC Publishing).[3]

-

URL:[Link]

-

-

Coordination Modes of Pyrazole-Carboxylates

-

Bio-MOF Design Principles

- Title: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process.

- Relevance: Highlights the biological relevance (antibacterial activity) and self-assembly logic of pyrazole-derived ligands in metal complexes.

- Source: PMC (N

-

URL:[Link]

-

Pyrazolate MOF Stability

-

Title: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[1][4]

-

Relevance: Provides evidence for the superior chemical stability of pyrazolate-based MOFs compared to pure carboxylates, a critical factor for drug delivery vehicles in physiological pH.[1]

- Source: Journal of the American Chemical Society (ACS).

-

Sources

Application Notes & Protocols for the Crystallization of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Complexes

Foreword: The Art and Science of Crystalline Order

The isolation of high-quality single crystals of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its metal complexes is a critical bottleneck in the fields of coordination chemistry, materials science, and drug development. The spatial arrangement of atoms within a crystal lattice, elucidated through techniques like X-ray diffraction, provides definitive proof of molecular structure, informs our understanding of intermolecular interactions, and ultimately dictates the material's properties. This guide is conceived not as a rigid set of instructions, but as a foundational framework built upon established principles of crystallization. It is designed to empower researchers to rationally design and troubleshoot crystallization experiments, transforming what is often perceived as an art into a systematic, scientific endeavor. Herein, we will explore the theoretical underpinnings of crystallization and translate them into actionable, field-proven protocols.

Foundational Principles: Engineering Supersaturation

Crystallization is fundamentally a process of controlled precipitation, where a solute transitions from a disordered state in solution to a highly ordered solid state. The driving force for this transition is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. Achieving a state of gentle, sustained supersaturation is the cornerstone of growing large, well-ordered single crystals. Rapidly crashing a compound out of solution will invariably lead to amorphous powders or poorly crystalline material.

The journey from a clear solution to a diffractable crystal involves two key kinetic stages:

-

Nucleation: The initial formation of stable, microscopic crystalline aggregates. This process is highly sensitive to the level of supersaturation; too high, and a "shower" of tiny nuclei will form, leading to microcrystalline powder.

-

Growth: The subsequent, orderly addition of molecules from the solution onto the faces of existing nuclei. This phase is favored at lower supersaturation levels, allowing for the slow and deliberate assembly of the crystal lattice.

Our primary goal in designing a crystallization experiment is to navigate the solubility landscape of the 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid complex to favor slow nucleation and sustained growth.

Strategic Solvent Selection: The Key to Crystal Quality

The choice of solvent is arguably the most critical variable in a crystallization experiment. An ideal solvent system will exhibit moderate solubility for the target complex, with solubility being sensitive to changes in temperature or solvent composition. For 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its complexes, a range of solvents should be screened, considering the polar pyridine and carboxylic acid functionalities alongside the aromatic pyrazole ring.

Initial Solvent Screening Protocol:

-

Solubility Testing: In a small vial, attempt to dissolve ~5-10 mg of the complex in 0.5 mL of a candidate solvent at room temperature.

-

Categorization:

-

High Solubility: The compound dissolves readily. These solvents are suitable for anti-solvent diffusion techniques. Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.

-

Moderate Solubility: The compound dissolves upon gentle heating. These are excellent candidates for slow cooling or slow evaporation methods. Consider ethanol, acetonitrile, acetone, or ethyl acetate.[1]

-

Low Solubility: The compound is largely insoluble, even with heating. These solvents can be used as anti-solvents or "precipitants." Hexanes, diethyl ether, and water are common choices.[1]

-

Key Insight: For coordination complexes, mixed solvent systems are often highly effective.[2] A solvent in which the complex is soluble can be layered with or diffused against a miscible "anti-solvent" in which it is insoluble. This gradual change in solvent polarity gently coaxes the complex out of solution.

Core Crystallization Protocols

The following protocols are presented as starting points. Meticulous documentation of solvent volumes, temperatures, and observation times is crucial for reproducibility and iterative optimization.

Slow Evaporation

This is the simplest technique for air-stable compounds.[3] It is predicated on gradually increasing the solute concentration as the solvent evaporates.

Protocol:

-

Prepare a near-saturated solution of the complex in a suitable solvent (e.g., ethanol, acetonitrile) in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a fume hood.[3][4]

-

Monitor for crystal growth over several days to weeks.

Causality: The slow rate of evaporation ensures that the solution enters the metastable zone of supersaturation gradually, favoring the growth of a few large crystals rather than many small ones.

Vapor Diffusion

Vapor diffusion is one of the most powerful and controlled methods for growing high-quality crystals, particularly when only small amounts of the compound are available.[4][5]

Methodology:

-

Liquid-Vapor Diffusion: A solution of the complex is exposed to the vapor of a more volatile anti-solvent.

-

Vapor-Liquid Diffusion: The vapor of a solvent in which the complex is soluble diffuses into a solution of the complex in an anti-solvent.

Liquid-Vapor Diffusion Protocol:

-

Dissolve the complex in a "good" solvent (e.g., DMF, methanol) to near saturation.

-

Place a small, open vial containing this solution inside a larger, sealable jar or beaker.

-

Add a larger volume of a volatile anti-solvent (e.g., diethyl ether, pentane, hexanes) to the outer jar, ensuring the liquid level is below the top of the inner vial.

-

Seal the outer jar tightly.

-

Over time, the volatile anti-solvent will diffuse through the vapor phase into the solution of the complex, reducing its solubility and inducing crystallization.[5]

Diagram of Key Crystallization Workflows

Caption: General workflow for crystallization experiments.

Temperature Gradient Methods

This technique leverages the temperature-dependent solubility of the complex.[6] For most compounds, solubility increases with temperature. Therefore, a hot, saturated solution will become supersaturated upon cooling.

Slow Cooling Protocol:

-

Prepare a saturated solution of the complex in a suitable solvent (e.g., ethanol, toluene) at an elevated temperature (e.g., 50-60 °C).

-

Ensure all solid has dissolved. If not, add a minimal amount of additional solvent.

-

Place the sealed vial in a large, insulated container (like a Dewar flask filled with hot water) or a programmable incubator to allow for very slow cooling to room temperature over several hours or days.[7]

-

Avoid disturbing the container during the cooling process.

Thermal Gradient Convection: A more advanced method involves creating a small, stable temperature gradient across the crystallization vessel.[3] This can be achieved by gently heating the bottom of a sealed tube. The warmer, more saturated solution at the bottom moves via convection to the cooler region at the top, where nucleation and crystal growth occur.[8] This continuous circulation can lead to exceptionally high-quality crystals.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Solution is undersaturated; Nucleation barrier is too high. | 1. Allow more solvent to evaporate. 2. If using a mixed-solvent system, add more anti-solvent. 3. Gently scratch the inside of the vial with a glass rod to create a nucleation site.[9] 4. Introduce a seed crystal from a previous experiment. |

| Formation of Oil | Compound "oiling out" due to excessively high supersaturation or cooling below its melting point in the solvent. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the "good" solvent to reduce the saturation level. 3. Attempt the crystallization at a higher temperature. 4. Try a different solvent system where the compound's solubility is lower.[4] |

| Rapid Precipitation of Powder | Supersaturation was achieved too quickly, favoring nucleation over growth. | 1. Use a more dilute starting solution. 2. Slow down the process: reduce the rate of evaporation (fewer pinholes), use a less volatile anti-solvent, or decrease the cooling rate.[9] 3. Increase the volume of the "good" solvent in a vapor diffusion setup. |

| Many Small Crystals | Too many nucleation events occurred. | 1. Filter the stock solution meticulously to remove dust. 2. Reduce the level of supersaturation by using a more dilute solution or a slower diffusion/evaporation rate. 3. Employ a temperature gradient to control nucleation.[10] |

Data-Driven Optimization: A Summary of Conditions

The following table provides a hypothetical summary of successful crystallization conditions for various metal complexes of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (PzPyCa). This should be used as a template for documenting your own experimental results.

| Complex | Crystallization Method | Solvent System (v/v) | Temperature (°C) | Time | Crystal Morphology |

| [Cu(PzPyCa)₂(H₂O)] | Vapor Diffusion | Methanol / Diethyl Ether | 20 | 5 days | Blue plates |

| [Zn(PzPyCa)Cl] | Slow Evaporation | Acetonitrile | 20 | 2 weeks | Colorless needles |

| [Fe(PzPyCa)₃]·DMF | Slow Cooling | DMF / Toluene (1:3) | 60 → 20 | 48 hours | Red blocks |

| [Ni(PzPyCa)₂(MeOH)₂] | Liquid Layering | Methanol / Hexane | 20 | 1 week | Green prisms |

Conclusion: An Iterative Path to Success

The crystallization of novel complexes remains an empirical science that demands patience, meticulous observation, and systematic variation of experimental parameters. The protocols and principles outlined in this guide provide a robust starting point for tackling the crystallization of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid complexes. By understanding the interplay of solubility, supersaturation, and kinetics, researchers can move beyond trial and error and rationally design experiments with a higher probability of success. Remember that every failed experiment is a data point that can inform the next, more successful attempt.

References

-

University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

-

Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. Retrieved from [Link]

-

Hampton Research. Temperature as a Crystallization Variable. Retrieved from [Link]

-

The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Strelov, V. I., et al. (2025, August 1). Protein Crystallization using a Temperature Gradient. ResearchGate. Retrieved from [Link]

-

MIT Department of Chemistry. Growing Crystals. Retrieved from [Link]

-

ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?. Retrieved from [Link]

-

ResearchGate. (2019, October 10). Crystallization and coordination compounds structures?. Retrieved from [Link]

-

PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

-

University of Geneva. Guide for crystallization. Retrieved from [Link]

-

ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place?. Retrieved from [Link]

-

The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

PMC. (n.d.). 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2026, February 6). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

-

ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

R Discovery. (2016, January 1). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

-

Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. depts.washington.edu [depts.washington.edu]

- 4. unifr.ch [unifr.ch]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. Growing Crystals [web.mit.edu]

- 8. js.vnu.edu.vn [js.vnu.edu.vn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification strategies for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid crude products

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this amphoteric heterocyclic compound. This guide provides in-depth, experience-driven advice and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid that influence its purification?

A: The molecule possesses three key features that dictate its behavior:

-

A basic pyridine ring: This nitrogen atom is weakly basic and can be protonated under acidic conditions.

-

An acidic carboxylic acid group: This group is readily deprotonated under basic conditions to form a carboxylate salt.[1]

-

A polar pyrazole ring: This contributes to the overall high polarity of the molecule.

The presence of both acidic and basic functionalities makes the compound amphoteric , allowing for significant solubility changes with variations in pH.[2] This property is fundamental to purification strategies like acid-base extraction.

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities are highly dependent on the synthetic route. Common sources include:

-

Unreacted Starting Materials: Such as 2-chloropyridine-3-carboxylic acid or pyrazole.

-

Side-Products: Arising from incomplete reactions or alternative reaction pathways.

-

Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.[3]

-

Degradation Products: The compound may be sensitive to strong acid/base conditions or high temperatures, leading to decomposition.[4]

Q3: My crude product is a dark, oily substance. What does this indicate?

A: An oily or dark-colored crude product often suggests the presence of high-molecular-weight polymeric impurities or colored by-products. Before attempting a primary purification method like recrystallization, it may be beneficial to perform a pre-purification step, such as treatment with activated charcoal or a quick filtration through a silica plug.[3]

Troubleshooting Purification Strategies

This section provides detailed troubleshooting for the most common purification techniques. A logical workflow for selecting the appropriate strategy is outlined below.

Caption: Decision tree for selecting a purification strategy.

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid product. The key is finding a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.

Q: My compound "oils out" instead of forming crystals upon cooling. What's wrong and how do I fix it?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.[3] The presence of impurities can also depress the melting point and exacerbate this issue.

Causality & Solution:

-

Cooling Rate: Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.

-

Protocol: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]

-

-

Impurity Interference: Impurities can inhibit nucleation.

-

Protocol: If slow cooling fails, try "scratching" the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previously purified batch to induce crystallization.[3]

-

-

Solvent Choice: The solvent may be too good at dissolving the compound even when cold, or too poor, leading to supersaturation issues.

-

Protocol: Test a range of solvents. A good starting point for this polar molecule would be polar protic solvents like ethanol or isopropanol, or mixtures like ethyl acetate/hexane.[5]

-

| Solvent/System | Polarity | Boiling Point (°C) | Comments |

| Water | High | 100 | May be suitable if the compound has low solubility in cold water.[5] |

| Ethanol | Medium-High | 78 | A generally good solvent for recrystallizing polar compounds.[5] |

| Isopropanol | Medium | 82 | Similar to ethanol, offers a slightly higher boiling point. |

| Ethyl Acetate | Medium | 77 | Often used in a solvent system with a non-polar co-solvent. |

| Ethyl Acetate / Hexane | Variable | ~69-77 | A powerful system. Dissolve in minimal hot ethyl acetate, then add hot hexane until the solution becomes turbid. Clarify with a few drops of hot ethyl acetate before cooling. |

Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities. The principle relies on converting the compound into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the compound by adjusting the pH.[1][6]

Q: My recovery from acid-base extraction is very low. Where did my product go?

A: Low recovery is typically due to incomplete precipitation, using the wrong pH for extraction or regeneration, or product loss in the aqueous phase.

Causality & Solution:

-

Incomplete Precipitation: The pH was not adjusted sufficiently to neutralize the salt and cause the neutral compound to precipitate fully.

-

Protocol: When regenerating the solid from the aqueous layer, add acid (if it's in the basic layer) or base (if it's in the acidic layer) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding until no more precipitate forms. For this compound, aim for the isoelectric point (the pH at which it has no net charge), which will likely be in the weakly acidic to neutral range. Cool the solution in an ice bath to maximize precipitation before filtration.[1]

-

-

Incorrect Base for Extraction: The base used was not strong enough to fully deprotonate the carboxylic acid, or it was too strong and caused side reactions.

-

Protocol: To isolate your compound in the aqueous phase, a weak base like sodium bicarbonate (NaHCO₃) should be sufficient to deprotonate the carboxylic acid without reacting with less acidic impurities.[1] A strong base like sodium hydroxide (NaOH) will deprotonate your compound but also many other weakly acidic impurities.

-

-

Emulsion Formation: A stable emulsion can form at the interface of the organic and aqueous layers, trapping your product.

Caption: Workflow for acid-base extraction purification.

Column Chromatography

For separating complex mixtures or compounds with very similar properties to their impurities, column chromatography is the method of choice.[4][7] Due to the high polarity of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, special considerations are required.

Q: My compound streaks badly or won't elute from the silica gel column. What should I do?

A: This is a classic problem for polar, basic compounds on standard silica gel.[8] The basic pyridine nitrogen interacts very strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape (tailing/streaking) or irreversible adsorption.[8]

Causality & Solution:

-

Strong Acid-Base Interaction: The pyridine moiety binds tightly to the acidic silica gel.

-

Protocol 1 (Add a Modifier): Neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase. For this compound, adding 0.5-2% triethylamine (TEA) to your ethyl acetate/hexane or dichloromethane/methanol eluent is a good starting point.[3][8]

-

Protocol 2 (Use a Different Stationary Phase): If modifiers are ineffective, switch to a different adsorbent. Neutral alumina can be a good alternative to acidic silica.[3] For very challenging separations, reversed-phase (C18) chromatography is an excellent option, where the compound is eluted with a polar mobile phase like water/acetonitrile, often with 0.1% formic acid as a modifier to improve peak shape.[3]

-

-

Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.

| Problem | Probable Cause | Recommended Solution |

| Streaking/Tailing | Strong interaction of basic pyridine with acidic silica.[8] | Add 1-2% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase.[3][8] |

| No Elution | Compound is too polar for the solvent system.[3] | Switch to a more polar eluent (e.g., 5% Methanol in DCM). If that fails, consider reversed-phase (C18) chromatography.[9] |

| Poor Separation | Rf values of compound and impurity are too close. | Optimize the solvent system using TLC. Try adding a third solvent or switching to a different system (e.g., from EtOAc/Hexane to DCM/Methanol). |

| Compound Decomposes | Compound is unstable on acidic silica gel.[4] | Deactivate the silica gel with TEA or switch to a neutral stationary phase like alumina.[3] |

References

-

Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

-

Protein purification troubleshooting guide. Cytiva (via Dutscher). Available at: [Link]

-

Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. Available at: [Link]

-

Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. Available at: [Link]

-

Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Available at: [Link]

-

Column chromatography. Available at: [Link]

-

Acid-Base Extraction. Available at: [Link]

-

How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. Available at: [Link]

-

2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

-

RECRYSTALLISATION. Available at: [Link]

-

Column chromatography & TLC on highly polar compounds? Reddit. Available at: [Link]

-

Acid–base extraction. Wikipedia. Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

-

What's the best solvent to remove these crystals and recrystallize it? Reddit. Available at: [Link]

- Purification of heterocyclic organic nitrogen compounds. Google Patents.

- Process for preparing pyridine carboxylic acid derivatives. Google Patents.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

-

p-AMPHOTERIC HETEROCYCLES. Available at: [Link]

-

Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. chem.msu.ru [chem.msu.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Purification [chem.rochester.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chromatography [chem.rochester.edu]

Validation & Comparative

FTIR characteristic absorption bands of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

This guide provides an in-depth technical analysis of the FTIR characteristic absorption bands for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid . It is designed for researchers utilizing this compound as a pharmaceutical intermediate (e.g., in Apixaban synthesis) or as a ligand in coordination chemistry.

Executive Summary

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a bifunctional heterocyclic building block.[1][2][3] Its infrared spectrum is a superposition of three distinct vibrational domains: the pyridine ring , the pyrazole substituent , and the carboxylic acid moiety .

Unlike simple nicotinic acid, the presence of the bulky pyrazolyl group at the ortho position (C2) introduces steric strain that disrupts planar conjugation and alters the hydrogen-bonding network of the carboxylic acid. This guide compares the target molecule against its structural precursors to isolate unique spectral fingerprints.

Part 1: Molecular Architecture & Vibrational Theory

The molecule consists of a central pyridine ring substituted at the 2-position by a pyrazole ring (attached via N1) and at the 3-position by a carboxylic acid.

Key Structural Features affecting FTIR:

-

Ortho-Substitution Sterics: The C2-pyrazole and C3-carboxylic acid are adjacent. This steric crowding forces the carboxyl group out of coplanarity with the pyridine ring, often shifting the

stretch to higher frequencies compared to planar analogs due to reduced conjugation. -

Absence of Pyrazole N-H: Since the pyrazole is attached via N1, the characteristic sharp

band of free pyrazole (~3400 cm⁻¹) is absent , serving as a negative control for purity. -

H-Bonding Network: The carboxylic acid forms strong dimers (broad O-H band), but intramolecular H-bonding between the acid -OH and the pyrazole N2 is geometrically unfavorable due to the twist, favoring intermolecular dimerization.

Figure 1: Functional group mapping to IR regions. Note the distinct absence of Pyrazole N-H stretching.

Part 2: Comparative FTIR Analysis

To accurately identify the target, we compare it against Nicotinic Acid (the parent scaffold) and 2-(1H-pyrazol-1-yl)pyridine (the decarboxylated analog).

Table 1: Characteristic Band Assignment & Comparison

| Vibrational Mode | Target Molecule (2-(1H-pyrazol-1-yl)pyridine-3-COOH) | Alternative 1: Nicotinic Acid (Parent Scaffold) | Alternative 2: 2-Pyrazolylpyridine (Decarboxylated Analog) | Diagnostic Note |

| O-H Stretch (COOH Dimer) | 2500–3300 cm⁻¹ (Broad, Strong) | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | Confirms presence of -COOH. Broadness indicates dimerization. |

| C=O Stretch (Carbonyl) | 1705–1730 cm⁻¹ (Strong, Sharp) | 1700–1715 cm⁻¹ | Absent | Target often shifts to higher wavenumbers vs. Nicotinic acid due to steric de-conjugation. |

| C=N / C=C (Ring Breathing) | 1585–1600 cm⁻¹ (Medium-Strong) | 1590–1600 cm⁻¹ | 1580–1595 cm⁻¹ | Overlapping modes from both Pyridine and Pyrazole rings. |

| N-H Stretch (Pyrazole) | Absent | Absent | Absent | Critical Purity Check: Appearance of sharp peak at ~3200-3400 cm⁻¹ indicates unreacted pyrazole or ring cleavage. |

| C-O Stretch (Acid C-OH) | 1280–1310 cm⁻¹ | 1290–1310 cm⁻¹ | Absent | Coupled with O-H bend; confirms carboxylic acid integrity. |

| C-H Out-of-Plane (Aromatic) | 740–770 cm⁻¹ | 740–760 cm⁻¹ | 740–760 cm⁻¹ | Characteristic of ortho/meta substituted pyridines. |

Part 3: Detailed Spectral Interpretation

The High-Frequency Region (3500 – 2500 cm⁻¹)

-

Feature: A very broad, jagged absorption envelope centered around 3000 cm⁻¹.

-

Origin: This is the O-H stretching vibration of the carboxylic acid existing as a hydrogen-bonded dimer.[4] It overlaps the aromatic C-H stretches (3000–3100 cm⁻¹).

-

Differentiation: Unlike simple alcohols (sharp band at 3600 cm⁻¹) or amides (doublet at 3300-3500 cm⁻¹), this "fermi resonance" pattern is unique to carboxylic acids.

-

Warning: If you see a sharp peak at ~3500 cm⁻¹, your sample likely contains lattice water (hydrate form) or free moisture.

The Carbonyl Region (1750 – 1650 cm⁻¹)[5]

-

Feature: A single, intense band at 1705–1730 cm⁻¹ .

-

Mechanistic Insight: In standard Nicotinic acid, the C=O is conjugated with the pyridine ring, lowering the frequency to ~1710 cm⁻¹. In the target molecule, the bulky pyrazole ring at position 2 sterically clashes with the carboxylic acid at position 3. This forces the C=O group to rotate out of the pyridine plane, reducing conjugation and increasing the double-bond character, often shifting the peak to slightly higher wavenumbers (closer to 1725-1730 cm⁻¹).

The Fingerprint Region (1600 – 600 cm⁻¹)

-

Ring Modes (1600–1450 cm⁻¹): You will observe 3-4 sharp bands. These are composite vibrations of the Pyridine C=N/C=C and the Pyrazole C=N/C=C. The band at ~1590 cm⁻¹ is typically the strongest aromatic marker.

-

C-O Stretching (1300 cm⁻¹): A strong band corresponding to the C-OH single bond of the acid.

-

Substituent Pattern (< 800 cm⁻¹): The out-of-plane (oop) C-H bending bands are sensitive to substitution patterns. 2,3-disubstituted pyridines typically show strong absorption near 750-770 cm⁻¹ .

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol designed to minimize moisture interference (which obscures the O-H region).

Workflow Diagram

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Step-by-Step Methodology

-

Pre-Treatment: The carboxylic acid moiety is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel to remove surface water.

-

Technique Selection:

-

ATR (Attenuated Total Reflectance): Preferred for speed. Ensure high contact pressure. Note: Peak positions may shift slightly lower (2-5 cm⁻¹) compared to transmission modes.

-

KBr Pellet: Preferred for resolution. Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder (avoiding excessive pressure which can induce polymorphic transitions).

-

-

Background Correction: Collect a fresh background spectrum (air for ATR, pure KBr for pellet) immediately before measurement to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

-

Acquisition:

-

Range: 4000 – 400 cm⁻¹[5]

-

Resolution: 4 cm⁻¹

-

Scans: Minimum 32 (to improve Signal-to-Noise ratio).

-

Part 5: Troubleshooting & Artifacts

| Observation | Probable Cause | Corrective Action |

| Sharp peak at 3500 cm⁻¹ | Free water (moisture) | Redry sample; check KBr dryness. |

| Doublet at 2350 cm⁻¹ | Atmospheric CO₂ | Purge sample chamber with N₂ or re-run background. |

| Peak at ~3300 cm⁻¹ | Unreacted Pyrazole / Amine | Check purity via TLC/HPLC. This suggests the coupling failed or the ring opened. |

| Broadening of 1700 cm⁻¹ | Carboxylate Salt Formation | If the sample was exposed to base, the C=O becomes a COO⁻ (two bands: 1600 & 1400 cm⁻¹). Acidify to restore. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2797657, 2-(1H-Pyrazol-3-yl)pyridine. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra: Carboxylic Acids and Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. Vibrational assignment and FTIR spectra of Nicotinic Acid and Pyrazole Derivatives. (Synthesized data from multiple spectral analysis papers). Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]

- 2. Pyrazolopyridines | Fisher Scientific [fishersci.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

A Comparative Guide to the Crystallographic Profile of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals